![molecular formula C18H15ClN2O2S B5916116 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916116.png)
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, commonly known as CBX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBX belongs to the class of imidazolidinone derivatives and has been synthesized using various methods. In
作用機序
The mechanism of action of CBX is not fully understood, but it has been reported to interact with various biological targets, including DNA, RNA, and enzymes. CBX has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of various fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects
CBX has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. CBX has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, leading to a reduction in oxidative stress and inflammation. CBX has also been reported to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
CBX has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, CBX also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. CBX also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of CBX, including the investigation of its potential applications in drug delivery, the development of more efficient synthesis methods, and the exploration of its mechanism of action. CBX can also be further studied for its potential use in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Additionally, the use of CBX in the synthesis of metal nanoparticles and as a corrosion inhibitor can be further explored.
Conclusion
In conclusion, CBX is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBX has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, pharmaceuticals, and materials science. CBX has been reported to exhibit various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of CBX, including the investigation of its potential applications in drug delivery, the development of more efficient synthesis methods, and the exploration of its mechanism of action.
合成法
CBX can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with 2-aminobenzyl alcohol in the presence of a base, followed by the reaction with thiosemicarbazide and formaldehyde. Another method involves the reaction of 2-chlorobenzaldehyde with 2-aminobenzyl alcohol in the presence of ammonium acetate and acetic acid, followed by the reaction with thiosemicarbazide and formaldehyde. Both methods have been reported to yield CBX with high purity and yield.
科学的研究の応用
CBX has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, CBX has been reported to exhibit anticancer, antifungal, and antibacterial activities. In pharmaceuticals, CBX has been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs. In materials science, CBX has been studied for its potential use in the synthesis of metal nanoparticles and as a corrosion inhibitor.
特性
IUPAC Name |
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-21-17(22)15(20-18(21)24)10-12-6-3-5-9-16(12)23-11-13-7-2-4-8-14(13)19/h2-10H,11H2,1H3,(H,20,24)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXYTNNKJIKPL-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

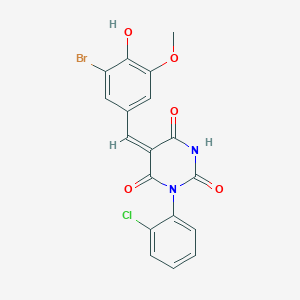
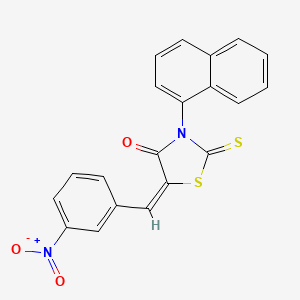
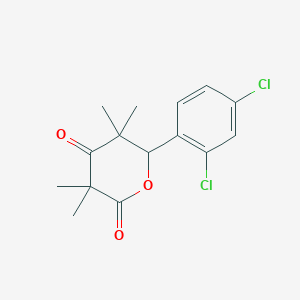
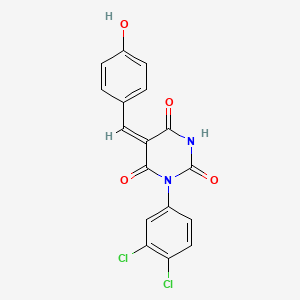
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916062.png)

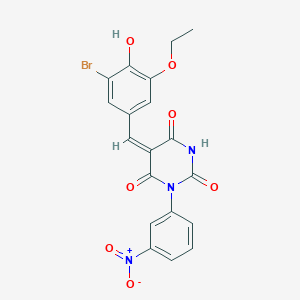

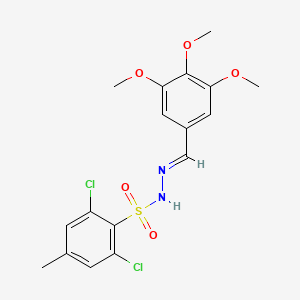
![6-(1,3-benzodioxol-5-ylmethylene)-2-benzyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916111.png)
![2-benzyl-5-imino-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916112.png)
![4-[(5-bromo-2-thienyl)methylene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5916114.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916124.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916128.png)